[4-(4-FLUOROBENZYL)PIPERAZINO](2-FURYL)METHANONE
Description
4-(4-Fluorobenzyl)piperazinomethanone is a piperazine-based compound featuring a 4-fluorobenzyl substituent and a 2-furyl methanone group. The compound is synthesized via nucleophilic substitution reactions, typically involving 1-(4-fluorobenzyl)piperazine and a 2-furoyl chloride derivative in the presence of a base such as potassium carbonate or triethylamine .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZPZABQICOQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and the piperazine ring.
Attachment of the Furan-2-ylmethanone Moiety: The final step involves the acylation of the piperazine derivative with furan-2-ylmethanone using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-(4-fluorobenzyl)piperazino(2-furyl)methanone involves the reaction of 2-furyl(-1-piperazinyl)methanone with various aralkyl halides in a suitable solvent like N,N-dimethylformamide (DMF) . The structural confirmation of synthesized compounds is typically achieved using techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .
Antibacterial Activity
Research has demonstrated that derivatives of 4-(4-fluorobenzyl)piperazino(2-furyl)methanone exhibit promising antibacterial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their potential as therapeutic agents against bacterial infections.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Furyl(4-benzyl-1-piperazinyl)methanone | 32 | S. aureus |
| 2-Furyl(4-fluorobenzyl-1-piperazinyl)methanone | 16 | E. coli |
Enzyme Inhibition
One of the notable applications of this compound is its role as an inhibitor of tyrosinase, an enzyme implicated in hyperpigmentation disorders. Studies have shown that derivatives containing the 4-(4-fluorobenzyl)piperazine moiety display significant inhibitory activity against tyrosinase derived from Agaricus bisporus . This suggests potential uses in cosmetic formulations aimed at reducing skin pigmentation.
Kinetic Studies
Kinetic assays have confirmed that certain derivatives act as competitive inhibitors of tyrosinase, offering insights into their mechanism of action. For instance, modifications on the arylic tail of the compound have been shown to enhance its binding affinity .
Therapeutic Potential
Beyond antibacterial and enzyme inhibition, there is ongoing research into the broader therapeutic applications of 4-(4-fluorobenzyl)piperazino(2-furyl)methanone derivatives. The structural characteristics of these compounds suggest potential utility in treating various conditions, including:
- Neurological Disorders : Due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
- Cancer Therapy : Some derivatives are being investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4-(4-fluorobenzyl)piperazinomethanone are influenced by modifications to its three key fragments:
Aromatic ring (A) : The 4-fluorobenzyl group.
Linker (B) : Piperazine.
Electrophilic substituent (C): 2-Furyl methanone.
Below is a comparative analysis with structurally analogous compounds (Table 1):
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Biological Activity (IC₅₀) | Synthesis Method | Key Findings |
|---|---|---|---|---|
| 4-(4-Fluorobenzyl)piperazinomethanone | 4-Fluorobenzyl (A), 2-Furyl methanone (C) | Tyrosinase inhibition (IC₅₀ ~0.18 μM for analog) | Nucleophilic substitution with 2-furoyl chloride | Demonstrated anti-melanogenic effects in B16F10 cells; structural basis for tyrosinase binding . |
| 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | 4-Fluorobenzyl (A), 3-Chloro-2-nitrophenyl (C) | Tyrosinase inhibition (IC₅₀ = 0.18 μM) | Similar nucleophilic substitution with substituted benzoyl chloride | Enhanced tyrosinase affinity due to nitro and chloro groups; potent anti-melanogenic activity . |
| 5h: 4-{4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-furyl)methanone | 4-Sulfonylbenzyl (A), 2-Furyl methanone (C) | Acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.91 μM) | Multi-step synthesis with sulfonyl chloride intermediates | High AChE inhibition attributed to 3,5-dimethylpiperidinyl sulfonyl group; mild cytotoxicity . |
| [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone | 1,3-Benzothiazol-2-yl (A), 3-Trifluoromethylphenyl (C) | N/A (Physicochemical data only) | Not specified | High predicted boiling point (526.7°C) and density (1.397 g/cm³); potential CNS applications due to lipophilicity . |
Structural and Functional Insights
Role of the 4-Fluorobenzyl Group
- The 4-fluorobenzyl moiety enhances binding to tyrosinase, as seen in the compound’s analog (IC₅₀ = 0.18 μM) . Fluorine’s electronegativity improves metabolic stability and target affinity.
- In contrast, sulfonylbenzyl derivatives (e.g., compound 5h) shift activity toward AChE inhibition, highlighting the substituent’s role in target selectivity .
Impact of the Electrophilic Substituent
- The 2-furyl group contributes to antibacterial activity in sulfonyl derivatives (e.g., 5a-h), likely through interactions with bacterial membranes or enzymes .
- Replacement with a nitro-chlorophenyl group (as in the tyrosinase inhibitor) introduces steric and electronic effects critical for enzyme active-site binding .
Biological Activity
The compound 4-(4-fluorobenzyl)piperazinomethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a competitive inhibitor of tyrosinase. Tyrosinase is an enzyme crucial in melanin biosynthesis, making this compound a candidate for treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-fluorobenzyl)piperazinomethanone can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 304.4 g/mol
- Chemical Structure : Contains a piperazine ring substituted with a 4-fluorobenzyl group and a furylmethanone moiety.
Synthesis
The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves several steps:
- Formation of the Piperazine Intermediate : The reaction begins with 4-fluoroaniline and piperazine.
- Condensation with Furylmethanone : The intermediate is then reacted with a suitable furylmethanone derivative under basic conditions to yield the final product.
Tyrosinase Inhibition
Recent studies have highlighted the compound's effectiveness as a tyrosinase inhibitor. In particular, it has been shown to exhibit significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR):
- IC Value: The compound demonstrated an IC of 0.18 μM, indicating it is approximately 100-fold more active than the reference compound kojic acid (IC = 17.76 μM) .
Cell Viability and Antimelanogenic Effects
In vitro studies using B16F10 melanoma cells revealed that 4-(4-fluorobenzyl)piperazinomethanone exerts antimelanogenic effects without cytotoxicity:
- Cell Viability : No significant cytotoxic effects were observed at concentrations effective for tyrosinase inhibition.
- Mechanism of Action : Docking studies suggest that the compound binds effectively to the active site of tyrosinase, thereby inhibiting its activity.
Case Studies
- Study on Tyrosinase Inhibitors : A study evaluated several derivatives of the piperazine-based compounds, including 4-(4-fluorobenzyl)piperazinomethanone. The results indicated that modifications in the aromatic tail significantly influenced inhibitory potency .
- Kinetic Studies : Kinetic analysis confirmed that the compound acts as a competitive inhibitor of diphenolase activity in tyrosinase assays, with Lineweaver-Burk plots indicating alterations in Km and Vmax values upon treatment with the compound .
Comparative Analysis
A comparative analysis was performed to evaluate the biological activity of similar compounds:
| Compound Name | IC (μM) | Mechanism |
|---|---|---|
| Kojic Acid | 17.76 | Non-competitive |
| Compound 26 | 0.18 | Competitive |
| Compound X | 5.00 | Competitive |
Q & A
Basic: What are the optimized synthetic routes for 4-(4-Fluorobenzyl)piperazinomethanone, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves coupling 1-(4-fluorobenzyl)piperazine with a furyl-carbonyl precursor. A validated method () includes:
- Step 1: Reacting 1-(4-fluorobenzyl)piperazine with a furyl-containing acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base.
- Step 2: Purification via crystallization (e.g., diethyl ether) or flash chromatography.
Key variables affecting yield:
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM | Enhances reactivity of acyl chloride |
| Base | DIEA (1.5 eq) | Neutralizes HCl, drives reaction |
| Temperature | Room temperature (20–25°C) | Avoids side reactions |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Answer:
Essential techniques include:
- 1H-NMR : Identify proton environments (e.g., furyl protons at δ 6.2–7.5 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of furyl group at m/z 95) .
- IR Spectroscopy : Detect carbonyl (C=O) stretch near 1650–1700 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
